molecular formula C10H7ClF3NO3 B5357658 (4Z)-6-chloro-4-hydroxyimino-2-(trifluoromethyl)-3H-chromen-2-ol

(4Z)-6-chloro-4-hydroxyimino-2-(trifluoromethyl)-3H-chromen-2-ol

Cat. No.: B5357658
M. Wt: 281.61 g/mol
InChI Key: XCZYMAYEBAWIIK-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-6-chloro-4-hydroxyimino-2-(trifluoromethyl)-3H-chromen-2-ol is a complex organic compound that features a chromen-2-ol backbone with a trifluoromethyl group, a hydroxyimino group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-6-chloro-4-hydroxyimino-2-(trifluoromethyl)-3H-chromen-2-ol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as photoredox catalysis and high-throughput screening to optimize reaction conditions and scale up the production .

Chemical Reactions Analysis

Types of Reactions

(4Z)-6-chloro-4-hydroxyimino-2-(trifluoromethyl)-3H-chromen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted chromen-2-ol compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4Z)-6-chloro-4-hydroxyimino-2-(trifluoromethyl)-3H-chromen-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of (4Z)-6-chloro-4-hydroxyimino-2-(trifluoromethyl)-3H-chromen-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the hydroxyim

Properties

IUPAC Name

(4Z)-6-chloro-4-hydroxyimino-2-(trifluoromethyl)-3H-chromen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO3/c11-5-1-2-8-6(3-5)7(15-17)4-9(16,18-8)10(12,13)14/h1-3,16-17H,4H2/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZYMAYEBAWIIK-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NO)C2=C(C=CC(=C2)Cl)OC1(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N/O)/C2=C(C=CC(=C2)Cl)OC1(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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